molecular formula C13H18N2O B285955 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide

2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No. B285955
M. Wt: 218.29 g/mol
InChI Key: KUUKLKJHWDVBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide, also known as TQ, is a synthetic compound that has been widely studied for its potential therapeutic applications in various disease conditions. TQ is a member of the tetrahydroquinoline family, which has been shown to possess diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide is not fully understood, but it is believed to involve multiple pathways. 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to modulate the activity of various enzymes, such as cyclooxygenase-2, lipoxygenase, and inducible nitric oxide synthase, which are involved in inflammation and cancer. 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. Moreover, 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types, including cancer cells and neurons. 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide also exhibits antiproliferative effects by inhibiting cell cycle progression and inducing cell death in cancer cells. Moreover, 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide can be easily synthesized in the lab using simple chemical reactions, and its purity can be easily assessed using analytical techniques, such as high-performance liquid chromatography (HPLC). Moreover, 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide exhibits low toxicity and does not cause significant side effects in animal models. However, 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide also has some limitations for lab experiments, including its poor solubility in water and limited bioavailability. 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide requires the use of organic solvents for its preparation and administration, which can affect its stability and activity. Moreover, 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide has limited bioavailability due to its poor absorption and rapid metabolism in vivo.

Future Directions

2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide has several potential future directions for scientific research, including its development as a therapeutic agent for various disease conditions, its optimization for improved pharmacokinetics and pharmacodynamics, and its exploration as a chemical probe for studying biological pathways. 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide has shown promising results in preclinical studies for its potential therapeutic applications, and further research is needed to evaluate its safety and efficacy in clinical trials. Moreover, 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide can be optimized for improved pharmacokinetics and pharmacodynamics by modifying its chemical structure or formulating it with suitable carriers. Furthermore, 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide can be used as a chemical probe for studying biological pathways involved in inflammation, cancer, and neurodegenerative disorders.

Synthesis Methods

2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide can be synthesized through a multistep process involving the condensation of 2-aminoacetophenone and isobutyraldehyde followed by cyclization and reduction. The yield of 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst.

Scientific Research Applications

2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth in various cancer cell lines and animal models. 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 2-Isopropyl-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.

properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C13H18N2O/c1-8(2)12-10(13(14)16)7-9-5-3-4-6-11(9)15-12/h7-8H,3-6H2,1-2H3,(H2,14,16)

InChI Key

KUUKLKJHWDVBHV-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(CCCC2)C=C1C(=O)N

Canonical SMILES

CC(C)C1=C(C=C2CCCCC2=N1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.